molecular formula C24H24N2O3S B298475 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B298475
M. Wt: 420.5 g/mol
InChI Key: QGMCJIYLRIANSG-IBORXNHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has shown promising results in various in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has also been suggested that this compound may act as a free radical scavenger and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been suggested that this compound may improve insulin sensitivity and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its potential to exhibit multiple biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making it a versatile compound for various studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are many potential future directions for the study of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of focus is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various diseases.

Synthesis Methods

The synthesis of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one can be achieved using different methods. One of the most common methods involves the reaction of 2-amino-4-methoxyphenol with 4-(2-propynyloxy)benzaldehyde in the presence of a base, followed by the addition of isobutyl isocyanate and 2-mercaptoacetic acid. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases such as diabetes, Alzheimer's, and Parkinson's.

properties

Product Name

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N2O3S/c1-5-14-29-21-10-6-18(7-11-21)15-22-23(27)26(16-17(2)3)24(30-22)25-19-8-12-20(28-4)13-9-19/h1,6-13,15,17H,14,16H2,2-4H3/b22-15-,25-24?

InChI Key

QGMCJIYLRIANSG-IBORXNHRSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.